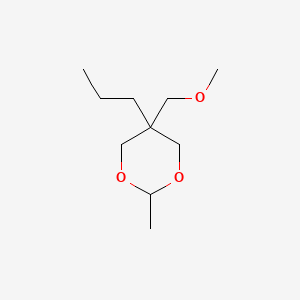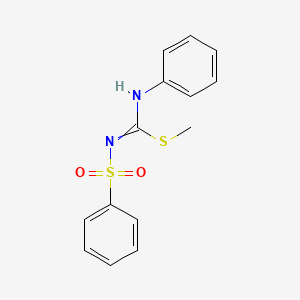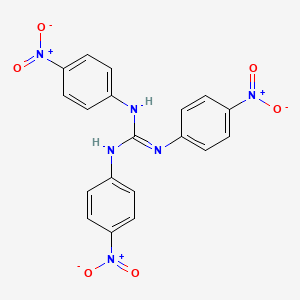
Guanidine, N,N',N''-tris(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- is a chemical compound with the molecular formula C19H14N6O6 and a molecular weight of 422.35 g/mol It is characterized by the presence of three 4-nitrophenyl groups attached to a central guanidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N,N’,N’'-tris(4-nitrophenyl)- can be achieved through a one-pot approach involving the reaction of N-chlorophthalimide, isocyanides, and amines . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions typically involve mild temperatures and the use of neutral alumina for purification .
Industrial Production Methods
While specific industrial production methods for guanidine, N,N’,N’'-tris(4-nitrophenyl)- are not widely documented, the general approach involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of imidazole groups by amines, providing a convenient access to the desired guanidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include aminophenyl derivatives, which can be further utilized in the synthesis of various heterocyclic compounds and other guanidine derivatives .
Applications De Recherche Scientifique
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of guanidine, N,N’,N’'-tris(4-nitrophenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound’s guanidine core can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The nitrophenyl groups can also participate in electron transfer processes, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to guanidine, N,N’,N’'-tris(4-nitrophenyl)- include:
- N,N’,N’'-tris(4-aminophenyl)guanidine
- N,N’,N’'-tris(4-methoxyphenyl)guanidine
- N,N’,N’'-tris(4-chlorophenyl)guanidine
Uniqueness
Guanidine, N,N’,N’'-tris(4-nitrophenyl)- is unique due to the presence of three nitrophenyl groups, which impart distinct electronic and steric properties to the compound.
Propriétés
Numéro CAS |
18440-30-7 |
|---|---|
Formule moléculaire |
C19H14N6O6 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
1,2,3-tris(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C19H14N6O6/c26-23(27)16-7-1-13(2-8-16)20-19(21-14-3-9-17(10-4-14)24(28)29)22-15-5-11-18(12-6-15)25(30)31/h1-12H,(H2,20,21,22) |
Clé InChI |
CDBWRGOFBAPWQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


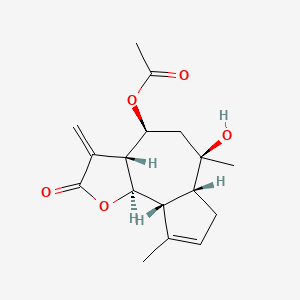
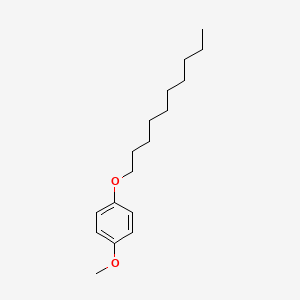

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
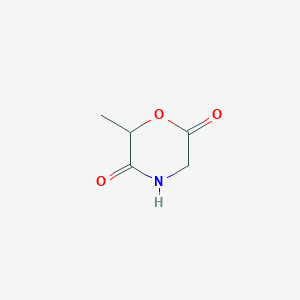
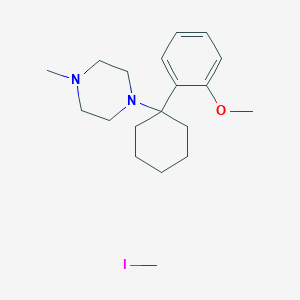
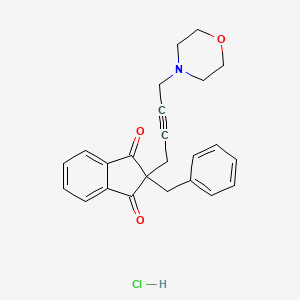
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
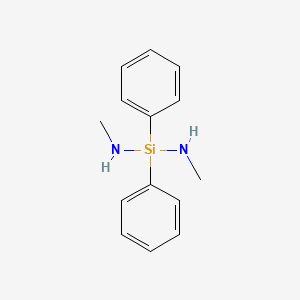
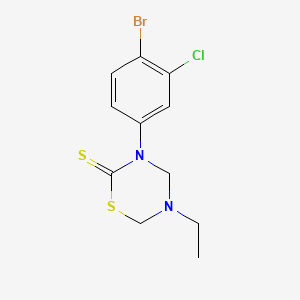
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)

